molecular formula C6H18Cl2N2 B8747771 N~1~,N~1~,N~2~,N~2~-tetramethyl-1,2-ethanediamine dihydrochloride

N~1~,N~1~,N~2~,N~2~-tetramethyl-1,2-ethanediamine dihydrochloride

Cat. No.: B8747771
M. Wt: 189.12 g/mol
InChI Key: LZILUQBEPQWWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride: is an organic compound derived from ethylenediamine. It is characterized by the replacement of all four hydrogen atoms on the nitrogen atoms with methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Ethylenediamine: The most common method involves the reaction of ethylenediamine with methyl iodide.

    Industrial Production: On an industrial scale, the synthesis involves the same basic steps but is optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride is unique due to its high degree of methyl substitution, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in catalysis and polymerization reactions .

Properties

Molecular Formula

C6H18Cl2N2

Molecular Weight

189.12 g/mol

IUPAC Name

N,N,N',N'-tetramethylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C6H16N2.2ClH/c1-7(2)5-6-8(3)4;;/h5-6H2,1-4H3;2*1H

InChI Key

LZILUQBEPQWWKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1000 ml four-neck flask equipped with a reflux condenser, mechanical stirrer, thermometer and a dropping funnel was charged with 187.8 g (1.0 mole) of a 61.9 percent aqueous solution of N,N,N',N'-tetramethyl-1,2-ethanediamine. The solution was cooled with an ice-water bath and 197.1 g (2 moles) of 37 percent hydrochloric acid was added at such a rate as to keep the temperature below 45° C. To the well-agitated N,N,N',N'-tetramethyl-1,2-ethanediamine dihydrochloride solution so obtained, 185.0 g (2.0 moles) of epichlorohydrin was added slowly, taking care that the temperature did not exceed 45° C. After the addition was completed, the temperature was raised to between 60° and 70° C. for 30 minutes. A 65.7 percent aqueous solution of the title compound was obtained.
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